(3-Methylphenyl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylphenyl)methyl benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of benzoic acid with (3-methylphenyl)methanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)methyl benzoate typically involves the esterification reaction between benzoic acid and (3-methylphenyl)methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Benzoic Acid+(3-Methylphenyl)methanolAcid Catalyst(3-Methylphenyl)methyl benzoate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and (3-methylphenyl)methanol.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Benzoic acid and (3-methylphenyl)methanol.
Reduction: (3-Methylphenyl)methanol.
Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.
Scientific Research Applications
(3-Methylphenyl)methyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Methylphenyl)methyl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and (3-methylphenyl)methanol, which can then interact with various biological pathways. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar structure but lacks the (3-methylphenyl) group.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of (3-methylphenyl).
(4-Methylphenyl)methyl benzoate: Similar structure but with the methyl group in the para position.
Uniqueness
(3-Methylphenyl)methyl benzoate is unique due to the presence of the (3-methylphenyl) group, which can influence its reactivity and interactions compared to other benzoate esters. The position of the methyl group on the aromatic ring can affect the compound’s electronic properties and steric hindrance, leading to different chemical behaviors and applications.
Properties
CAS No. |
38612-03-2 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(3-methylphenyl)methyl benzoate |
InChI |
InChI=1S/C15H14O2/c1-12-6-5-7-13(10-12)11-17-15(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
InChI Key |
PNDUDVIQWFVXIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.